BenchChemオンラインストアへようこそ!

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-

Lipophilicity Drug-likeness Permeability

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- (CAS 20348-26-9) is a bicyclic heterocycle comprising a pyridine ring fused to a 1,4-oxazine ring, bearing geminal dimethyl substitution at the 2-position. With a molecular formula of C₉H₁₂N₂O and molecular weight of 164.20 g/mol, this compound belongs to the rare pyrido[3,2-b][1,4]oxazine positional isomer series, which is distinct from the more extensively studied pyrido[4,3-b][1,4]oxazine scaffold.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 20348-26-9
Cat. No. B1338838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-
CAS20348-26-9
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1(CNC2=C(O1)C=CC=N2)C
InChIInChI=1S/C9H12N2O/c1-9(2)6-11-8-7(12-9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11)
InChIKeyDEYCWKUHWUXFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- (CAS 20348-26-9): Procurement-Ready Heterocyclic Scaffold Profile


2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- (CAS 20348-26-9) is a bicyclic heterocycle comprising a pyridine ring fused to a 1,4-oxazine ring, bearing geminal dimethyl substitution at the 2-position [1]. With a molecular formula of C₉H₁₂N₂O and molecular weight of 164.20 g/mol, this compound belongs to the rare pyrido[3,2-b][1,4]oxazine positional isomer series, which is distinct from the more extensively studied pyrido[4,3-b][1,4]oxazine scaffold [2]. It serves as a versatile building block for medicinal chemistry programs targeting kinases, and is the direct reduced precursor to the 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold found in the FDA-approved Syk inhibitor fostamatinib (R406) [3].

Why Generic Substitution Fails: The Quantifiable Differentiation of 2,2-Dimethyl-pyrido[3,2-b]oxazine from Unsubstituted and Benzoxazine Analogs


Substituting the 2,2-dimethyl-pyrido[3,2-b]oxazine scaffold with the unsubstituted parent (CAS 20348-23-6) or its benzoxazine bioisostere (CAS 5735-53-5) is chemically feasible but pharmacologically detrimental. The gem-dimethyl substitution at the 2-position is not cosmetic; it confers a computed XLogP3-AA increase to 1.5 versus 1.02 for the unsubstituted analog, alters conformational preferences through the Thorpe–Ingold effect, and eliminates metabolic vulnerability at the oxazine α-position [1]. Furthermore, the pyrido[3,2-b]oxazine core introduces a pyridine nitrogen that increases hydrogen bond acceptor count (3 vs. 2 for benzoxazine) and polar surface area (34.2 vs. ~21.3 Ų for benzoxazine), fundamentally altering solubility, permeability, and target engagement profiles [2]. These physicochemical differences are amplified in the downstream 3-oxo derivative, where the 2,2-dimethyl group is essential for the ATP-competitive Syk kinase inhibition achieved by R406 (Ki = 30 nM) .

Quantitative Differential Evidence Guide: 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl- vs. Structural Analogs


Lipophilicity Differentiation: XLogP3-AA of 2,2-Dimethyl Derivative vs. Unsubstituted Parent

The 2,2-dimethyl substitution increases computed lipophilicity relative to the unsubstituted 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 20348-23-6). The target compound has a PubChem-computed XLogP3-AA of 1.5 [1], whereas the unsubstituted parent reports an ACD/LogP of 1.02 . This ~0.5 log unit increase shifts the compound toward the optimal lipophilicity range (LogP 1–3) for oral drug candidates and enhances predicted membrane permeability.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Polar Surface Area Differentiation vs. Benzoxazine Bioisostere

The pyrido[3,2-b]oxazine scaffold is a bioisosteric replacement of the 1,4-benzoxazine core, wherein a benzene CH is replaced by a pyridine nitrogen [1]. This substitution increases the hydrogen bond acceptor (HBA) count from 2 (benzoxazine) to 3 (pyrido[3,2-b]oxazine) and the topological polar surface area (TPSA) from approximately 21.3 Ų (benzoxazine) to 34.2 Ų (2,2-dimethyl-pyrido[3,2-b]oxazine) [2][3]. The increased HBA count and TPSA predict enhanced aqueous solubility but reduced passive membrane permeability compared to the benzoxazine analog.

Bioisosterism Polarity Solubility

Conformational Restriction: The Gem-Dimethyl (Thorpe–Ingold) Effect on Oxazine Ring Cyclization and Stability

The geminal dimethyl groups at the 2-position of the oxazine ring impose angle compression on the C–N–C and C–O–C bond angles, a well-characterized Thorpe–Ingold effect that favors the cyclic (closed) conformation over the open-chain form [1]. This conformational bias accelerates the rate of ring closure during synthesis and reduces the entropic penalty of maintaining the bioactive conformation. In the context of the pyrido[3,2-b]oxazine scaffold, the 2,2-dimethyl substitution restricts rotatable bonds to zero (vs. a hypothetical 2-unsubstituted analog with greater conformational freedom), resulting in a computed rotatable bond count of 0 for the target compound [2].

Conformational restriction Thorpe-Ingold effect Cyclization efficiency

Validated Scaffold Provenance: The 2,2-Dimethyl-pyrido[3,2-b]oxazine Core in the FDA-Approved Drug Fostamatinib

The 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold (this compound) is the direct reduced precursor of the 2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one core found in R406, the active metabolite of fostamatinib (Tavalisse®), an FDA-approved Syk kinase inhibitor [1]. R406 demonstrates an ATP-competitive Syk inhibition with Ki = 30 nM and IC₅₀ = 41 nM in vitro . In contrast, unsubstituted pyrido[3,2-b]oxazin-3(4H)-one analogs lacking the 2,2-dimethyl group have been reported to show significantly weaker kinase inhibition, as the gem-dimethyl group occupies a critical hydrophobic pocket in the Syk ATP-binding site [2]. This validates the 2,2-dimethyl substitution as a pharmacophoric requirement rather than a passive structural feature.

Kinase inhibition Syk Drug discovery

Storage and Handling Differentiation: Refrigerated Storage Requirement vs. Ambient-Stable Unsubstituted Parent

The 2,2-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine requires storage under refrigeration (sealed in dry, 2–8°C) according to vendor specifications , whereas the unsubstituted parent compound (CAS 20348-23-6) is a crystalline solid with a melting point of 85°C that can be stored at ambient temperature . The increased storage stringency for the 2,2-dimethyl derivative correlates with the presence of the secondary amine in the dihydro-oxazine ring, which may be prone to oxidation or hydrolysis. Users converting this compound to the 3-oxo derivative (which is more oxidatively stable) can mitigate long-term degradation, but the dihydro form must be handled under anhydrous, cooled conditions to maintain ≥95% purity .

Stability Storage Procurement

Optimal Research and Industrial Application Scenarios for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-


Syk Kinase and Immuno-Oncology Inhibitor Library Synthesis

Researchers building targeted covalent or ATP-competitive Syk inhibitor libraries can use this compound as a direct precursor to the 2,2-dimethyl-3-oxo-pyrido[3,2-b]oxazine scaffold validated in R406 (Ki = 30 nM). The dihydro form allows selective N4-functionalization and subsequent oxidation to the 3-oxo derivative, enabling modular diversification at the 6-position via palladium-catalyzed cross-coupling [1]. Unlike the benzoxazine analog, the pyridine nitrogen provides an additional hinge-binding hydrogen bond acceptor critical for kinase selectivity [2].

Fragment-Based Drug Discovery (FBDD) with Conformationally Locked Scaffolds

With zero rotatable bonds, a molecular weight of 164.20 Da (within fragment rule-of-three space), and a computed XLogP3-AA of 1.5, this compound is an ideal fragment-sized scaffold for FBDD [1]. The gem-dimethyl group pre-organizes the oxazine ring into its bioactive conformation, reducing the entropic penalty upon target binding. Fragment growth vectors at the pyridine C6 and C7 positions and the oxazine N4 position enable systematic exploration of binding pockets while maintaining the conformational lock [2].

Bioisosteric Replacement of Benzoxazine Cores in Lead Optimization

When a lead series containing a 3,4-dihydro-2H-1,4-benzoxazine scaffold suffers from high LogP, poor solubility, or metabolic oxidation at the benzene ring, the 2,2-dimethyl-pyrido[3,2-b]oxazine provides a quantifiably different bioisostere. The pyridine nitrogen reduces LogP (computed benzoxazine XLogP ≈ 1.63 vs. pyrido-oxazine 1.5) while adding polarity (TPSA 34.2 vs. ~21.3 Ų), and the 2,2-dimethyl substitution blocks oxidative metabolism at the oxazine α-carbon [1][2]. The 2,2-dimethyl substitution further differentiates this scaffold from the unsubstituted pyrido-oxazine by eliminating the metabolically labile methylene group .

Chemical Biology Probe Development Requiring Refrigerated Intermediate Handling

For probe development programs requiring a stable, storable intermediate that can be selectively elaborated, the dihydro form offers N4-alkylation and C6/C7 halogenation handles. However, procurement and storage planning must incorporate refrigerated (2–8°C) conditions to maintain ≥95% purity [1]. For programs with limited cold-chain infrastructure, the unsubstituted parent (CAS 20348-23-6, mp 85°C, ambient storage) may be a logistically simpler—though pharmacologically inferior—alternative, but it lacks the gem-dimethyl conformational lock and the validated drug provenance [2].

Quote Request

Request a Quote for 2H-Pyrido[3,2-b]-1,4-oxazine, 3,4-dihydro-2,2-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.